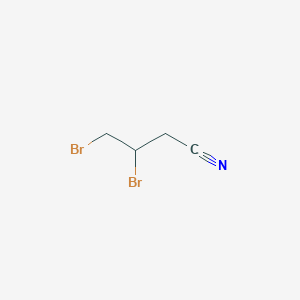

3,4-Dibromobutanenitrile

Description

Contextualization within Halogenated Nitriles in Organic Synthesis

Halogenated nitriles are pivotal in organic synthesis due to the dual reactivity offered by the halogen and nitrile functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. The halogen atoms, in this case, bromine, act as excellent leaving groups in nucleophilic substitution reactions and can be involved in the formation of organometallic reagents. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.

The position of the halogen atoms relative to the nitrile group significantly influences the compound's reactivity. In the case of 3,4-Dibromobutanenitrile, the bromine atoms are on the carbon atoms beta and gamma to the nitrile group. This arrangement suggests a propensity for various reactions, including elimination to form unsaturated nitriles or substitution reactions at two distinct positions.

Overview of Current Research Landscape Pertaining to this compound

A comprehensive review of the current scientific literature reveals a striking scarcity of research focused specifically on this compound. While its isomer, 2,3-Dibromobutanenitrile, has received some attention, this compound remains a largely uncharacterized compound. The available information is often limited to its potential as a synthetic intermediate, inferred from the general reactivity of similar halogenated alkanes and nitriles.

Identification of Knowledge Gaps and Research Opportunities for this compound

The limited body of research on this compound presents a significant knowledge gap and, consequently, a wealth of research opportunities. Key areas that warrant investigation include:

Development of reliable and high-yielding synthetic routes: Establishing an efficient method for the synthesis of this compound is the first and most critical step. This could involve the direct bromination of 3-butenenitrile (B123554) or alternative multi-step sequences.

Thorough spectroscopic and physical characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physical properties are essential for its unambiguous identification and safe handling.

Exploration of its reactivity: A systematic study of its behavior in various organic reactions is needed. This includes its susceptibility to nucleophilic substitution, elimination, and the potential for the nitrile group to direct or participate in reactions.

Investigation as a precursor to novel compounds: Its bifunctional nature makes it a promising precursor for the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. For instance, it could be used to synthesize cyclic compounds or polymers.

Objectives and Scope of Academic Research on this compound

Future academic research on this compound should aim to address the aforementioned knowledge gaps. The primary objectives of such research would be:

To establish and optimize a robust synthetic protocol for this compound.

To fully characterize the compound and document its chemical and physical properties.

To map its reactivity profile and understand the interplay between the two bromine atoms and the nitrile group.

To demonstrate its utility as a building block in the synthesis of novel and potentially valuable organic molecules.

The scope of this research would encompass synthetic organic chemistry, reaction mechanism studies, and the application of this compound in target-oriented synthesis. The insights gained would not only contribute to the fundamental understanding of this specific molecule but also broaden the synthetic utility of the broader class of halogenated nitriles.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N/c5-3-4(6)1-2-7/h4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHBWFDXJBLCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474129 | |

| Record name | Butanenitrile, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-74-4 | |

| Record name | Butanenitrile, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibromobutanenitrile

Direct Bromination Approaches

Direct bromination involves the addition of bromine to an unsaturated carbon-carbon bond within a precursor molecule. This method is a fundamental and straightforward route to vicinal dibromides.

Bromination of Butyronitrile (B89842) Precursors

A primary method for synthesizing 3,4-dibromobutanenitrile is through the direct bromination of an unsaturated butyronitrile precursor. The reaction of 3-butenenitrile (B123554) with bromine (Br₂) in a solvent such as carbon tetrachloride results in the formation of this compound. smolecule.com This process involves the electrophilic addition of bromine across the double bond of the 3-butenenitrile molecule. sci-hub.se

Bromination of Unsaturated Dinitriles

The principle of direct bromination extends to other unsaturated nitrile compounds. Research has documented procedures for the bromination of unsaturated dinitriles to yield their corresponding dibromo derivatives. sci-hub.se This demonstrates the versatility of direct bromination as a method for synthesizing dibromo-alkane structures from various unsaturated nitrile starting materials. sci-hub.se

Indirect Synthesis Pathways and Precursor Chemistry

Indirect routes to this compound often involve more complex reaction systems where the target molecule may be one of several products. These pathways can provide insight into reaction mechanisms and the reactivity of precursor molecules like allyl cyanide.

Formation via Oxidative Bromotriflamidation of Allyl Cyanide

This compound has been identified as a product in the reaction of allyl cyanide with triflamide in the presence of N-bromosuccinimide (NBS). mdpi.comresearchgate.net When conducted in a non-basic solvent like methylene (B1212753) chloride (CH₂Cl₂), this reaction yields two main products: regioisomers resulting from bromotriflamidation, and this compound. mdpi.comresearchgate.net The formation of the dibrominated product is attributed to the prevalence of bromination over bromotriflamidation, a phenomenon likely influenced by the low solubility of triflamide in methylene chloride. mdpi.com In a specific experiment, the reaction of allyl cyanide, triflamide, and NBS in CH₂Cl₂ for 24 hours produced this compound in a 26% yield. researchgate.net

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| Allyl Cyanide | Triflamide | N-Bromosuccinimide (NBS) | Methylene Chloride (CH₂Cl₂) | 24 hours | This compound | 26% |

Mechanistic Investigations of Relevant Bromination Pathways

The formation of this compound in the context of the oxidative bromotriflamidation of allyl cyanide stems from a competitive reaction mechanism. The reaction is initiated by the electrophilic attack of a bromine species, generated from NBS, on the double bond of allyl cyanide. This leads to the formation of a cyclic bromonium ion intermediate. sci-hub.se

This intermediate is subject to nucleophilic attack. While the intended reaction pathway involves the attack by triflamide to yield bromotriflamidation products, a competing pathway exists where a bromide ion (Br⁻) acts as the nucleophile. mdpi.comresearchgate.net Attack by the bromide ion on the bromonium intermediate opens the three-membered ring to yield the vicinal dibromide, this compound. sci-hub.se The solvent choice plays a critical role; in solvents of low basicity like methylene chloride, the direct bromination pathway that forms this compound becomes more significant. mdpi.comresearchgate.net

Chemical Reactivity and Transformational Chemistry of 3,4 Dibromobutanenitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of one of the bromine atoms (a good leaving group) by a nucleophile. The specific mechanism, whether SN1 or SN2, is influenced by the substrate structure, nucleophile strength, and reaction conditions. saskoer.calibretexts.org

Reactions with Arylsulfinates for Sulfone Derivative Synthesis (e.g., 3-arylsulfonyl-2-butenenitriles)

A notable application of 3,4-dibromobutanenitrile is its reaction with arylsulfinates, which serves as a convenient method for the synthesis of 4-arylsulfonyl-2-butenenitriles. researchgate.net This transformation is significant as it introduces a sulfonyl group, a common pharmacophore in medicinal chemistry. The reaction proceeds via a nucleophilic substitution where the arylsulfinate anion displaces a bromide ion, followed by an elimination step to form the carbon-carbon double bond. researchgate.net This dual reaction cascade—substitution followed by elimination—highlights the utility of this compound as a bifunctional building block.

Exploration of Other Nucleophilic Pathways

The electrophilic nature of the carbon atoms bonded to bromine allows for reactions with a wide range of nucleophiles. saskoer.calibretexts.org While specific literature on this compound is focused, the principles of nucleophilic substitution on alkyl halides are broadly applicable. For instance, reactions with amines, thiols, and cyanides can lead to the formation of amino, thioether, and dinitrile derivatives, respectively. nih.govmdpi.com

In related systems, copper-assisted nucleophilic substitution of bromoarenes with cyanide ions has been shown to be an effective method for producing nitriles. nih.gov Similarly, studies on 2,4,6-trichloro-1,3,5-triazine (TCT) demonstrate temperature-controlled sequential nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and phenols. csic.es These examples suggest that the bromine atoms in this compound are susceptible to displacement by various nucleophiles under appropriate conditions, opening pathways to diverse molecular architectures.

Elimination Reactions

Elimination reactions of this compound, specifically dehydrobromination, are a key pathway to forming unsaturated nitriles. These reactions typically involve the use of a base to remove a proton and a bromide ion from adjacent carbon atoms. mdpi.com

Dehydrobromination for Unsaturated Nitrile Formation (e.g., 3-Bromo-2-butenenitrile)

The elimination of hydrogen bromide (HBr) from this compound is a direct route to creating a carbon-carbon double bond, yielding an unsaturated nitrile. For example, the synthesis of 4-bromobut-2-enenitrile (B1524013) can be achieved through the bromination of 3-butenenitrile (B123554) to give this compound, which is then subjected to a base-mediated elimination. smolecule.com The regioselectivity of this elimination (the position of the resulting double bond) can be influenced by the choice of base and reaction conditions, potentially leading to isomers like 3-Bromo-2-butenenitrile.

Investigation of Base-Induced Dehydrobromination Phenomena in Related Systems

The phenomenon of base-induced dehydrobromination is a fundamental and widely studied reaction in organic chemistry. grafiati.com In systems containing bromine atoms, bases can induce elimination to form alkenes. mdpi.com For example, the dehydrobromination of bromo-substituted amidines using potassium carbonate has been observed to yield linear isomers with a new C=C bond conjugated with the nitrile group. mdpi.com Similarly, the treatment of hexabromo-tetrahydroanthracene with pyridine (B92270) leads to the formation of 2,9,10-tribromoanthracene through a dehydrobromination process. nih.gov The mechanism often follows an E2 pathway, which is a concerted, single-step process, or an E1 pathway involving a carbocation intermediate, particularly with secondary alkyl halides. doubtnut.com The choice between these pathways and the resulting product distribution depends on factors like the strength of the base, solvent, and the steric environment around the reaction center. doubtnut.comcdnsciencepub.com

| Reaction Type | Reactant(s) | Key Reagent/Condition | Major Product(s) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution/Elimination | This compound, Arylsulfinates | Base | 4-Arylsulfonyl-2-butenenitriles | researchgate.net |

| Dehydrobromination | This compound | Base | Unsaturated Nitriles (e.g., 4-Bromobut-2-enenitrile) | smolecule.com |

| Base-Induced Dehydrobromination | Bromo-substituted Amidines | Potassium Carbonate | Linear isomers with C=C bond | mdpi.com |

| Dehydrobromination | Hexabromo-tetrahydroanthracene | Pyridine | 2,9,10-Tribromoanthracene | nih.gov |

Transformations Involving the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can be transformed into various other functionalities, including amines, amides, and carboxylic acids. researchgate.netlibretexts.org These transformations significantly expand the synthetic utility of this compound.

The reduction of the nitrile group is a common transformation. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Alternatively, the nitrile group can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis first converts the nitrile into an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org This provides a pathway to synthesize brominated carboxylic acids from this compound.

Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile group can lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the construction of new carbon-carbon bonds at the nitrile carbon. The rich chemistry of the nitrile group, coupled with the reactivity of the bromine atoms, makes this compound a multifaceted building block in organic synthesis. researchgate.net

Spectroscopic Characterization Techniques Applied to 3,4 Dibromobutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the structure of 3,4-dibromobutanenitrile and its derivatives. aiinmr.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons and their electronic environments. For butanenitrile derivatives, the chemical shifts are influenced by the presence of electronegative atoms and adjacent functional groups. libretexts.orgchemistrysteps.com In the case of this compound, the protons on the carbon atoms bearing the bromine atoms are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to a simple alkane chain. msu.edu The protons on the carbon adjacent to the nitrile group will also experience a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for Butanenitrile Derivatives

| Proton Environment | Typical Chemical Shift (ppm) |

|---|---|

| CH₃-C | 0.9 - 1.0 |

| -CH₂-C | 1.2 - 1.4 |

| -CH(Br)- | 3.5 - 4.5 |

| -CH₂Br | 3.4 - 3.6 |

| -CH₂-CN | 2.3 - 2.7 |

Note: These are approximate values and can vary based on the solvent and the specific structure of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. libretexts.org For this compound, the carbon atoms attached to the bromine atoms will be significantly shifted downfield. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Brominated Butanenitriles

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| -C-Br | 25 - 65 |

| -C-CN | 15 - 30 |

| -CN | 115 - 125 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Related Fluorinated Compounds

For fluorinated derivatives of butanenitrile, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. aiinmr.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. wikipedia.org The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes signal overlap. wikipedia.orgjeolusa.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For example, a trifluoromethyl (CF₃) group typically appears in a different region of the spectrum than a fluorine atom attached to an aromatic ring. azom.com Coupling between ¹⁹F and ¹H nuclei, as well as between different ¹⁹F nuclei, provides valuable information about the connectivity of the molecule. wikipedia.orgazom.com

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F | +80 to +170 |

Source: alfa-chemistry.com

Application of Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural connectivity of complex molecules. mdpi.comipb.pt Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to piece together fragments of the molecule. creative-biostructure.comlibretexts.org Heteronuclear correlation experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons. libretexts.org HMQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two or three bonds, which is crucial for connecting different parts of the molecular structure. ipb.ptlibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for determining stereochemistry. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, a key diagnostic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. The C-Br stretching vibrations are expected in the fingerprint region, generally between 500 and 700 cm⁻¹. The C-H stretching vibrations of the aliphatic chain will be observed around 2850-3000 cm⁻¹. mdpi.com

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C-H (alkane) | 2850 - 3000 |

| C≡N (nitrile) | 2220 - 2260 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr This information can be used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. neu.edu.trlibretexts.org For this compound, the presence of two bromine atoms is a key feature that can be identified in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and fragments containing bromine. A compound with one bromine atom will show two peaks of roughly equal intensity at M+ and M+2. A compound with two bromine atoms, like this compound, will exhibit a distinctive pattern with peaks at M+, M+2, and M+4 in an approximate ratio of 1:2:1. neu.edu.tr High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. acs.org Gas chromatography-mass spectrometry (GC-MS) is often used to separate and identify components in a mixture. ca.gov

Table 5: Isotopic Patterns for Brominated Compounds

| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |

|---|---|---|

| 1 | M+, M+2 | 1:1 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. shimadzu.com It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The process typically involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases are then separated and quantified by a detector, allowing for the calculation of the elemental percentages. thermofisher.com

For this compound, with the chemical formula C₄H₄Br₂N, the theoretical elemental composition can be calculated based on its atomic constituents. This calculated composition serves as a benchmark against which the experimental results from an elemental analyzer are compared. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com Research studies synthesizing this compound have confirmed its structure and composition through methods including elemental analysis, alongside spectroscopic techniques like NMR and IR. mdpi.com

Below is a table outlining the theoretical elemental composition of this compound. In a laboratory setting, experimental values obtained from an elemental analyzer would be expected to align closely with these theoretical percentages, typically within a margin of ±0.4%.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 21.94 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.84 |

| Bromine | Br | 79.90 | 2 | 159.80 | 72.99 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.40 |

| Total | 218.89 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Compounds

The TGA instrument consists of a high-precision balance, a furnace, and a purge gas system. infinitiaresearch.com A sample is heated at a controlled rate, and its mass is continuously monitored. The resulting data is plotted as a TGA curve, showing mass percentage versus temperature. The derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur. researchgate.net

While specific TGA data for derivatives of this compound are not extensively reported in the available literature, the technique's application to related nitrile-containing compounds and polymers demonstrates its utility. For instance, studies on nitrile-butadiene rubber (NBR) have utilized TGA to evaluate the effect of additives on its thermal stability, noting the onset temperature of decomposition. sapub.org In such analyses, the key parameters observed are the onset temperature of decomposition (Tonset), the temperature of maximum mass loss (Tmax), and the percentage of residual mass at the end of the experiment.

The thermal properties of hypothetical derivatives of this compound could be investigated using TGA to understand how different functional groups affect the compound's stability. For example, the introduction of aromatic rings or other stabilizing moieties would be expected to increase the decomposition temperature. The data below illustrates the type of information that would be obtained from a TGA experiment on a series of hypothetical derived compounds.

| Compound | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition (Tmax) (°C) | Residual Mass at 600°C (%) |

| Derivative A | 250 | 275 | 15.2 |

| Derivative B | 280 | 310 | 20.5 |

| Derivative C | 265 | 290 | 18.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from TGA experiments. It is based on typical thermal behaviors of organic compounds.

The analysis of such data would allow for a comparative assessment of the thermal stability of the synthesized derivatives, which is a crucial parameter for determining their potential applications, storage conditions, and handling requirements.

Computational Studies on 3,4 Dibromobutanenitrile and Analogues

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Regioselectivity

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers. smu.edu This allows for a detailed understanding of reaction mechanisms, including the factors that control regioselectivity and stereoselectivity.

Dehydrobromination is a fundamental reaction for haloalkanes, proceeding through various pathways to yield different isomeric products. Computational studies on analogous dihaloalkanes help elucidate the factors governing the formation of specific regioisomers from a precursor like 3,4-dibromobutanenitrile.

Theoretical calculations, often employing Density Functional Theory (DFT), can model the transition states for different elimination pathways (e.g., E1, E2). By comparing the calculated activation energies (ΔE‡) for the removal of a proton from different carbon atoms, the regioselectivity of the reaction can be predicted. For a molecule like this compound, elimination could lead to several unsaturated nitrile products. The nitrile group, being an electron-withdrawing group, can influence the acidity of adjacent protons and the stability of the resulting double bond, thereby affecting the reaction pathway.

Table 1: Hypothetical Calculated Activation Energies for Dehydrobromination Pathways of a Dihaloalkane Analogue

| Pathway | Product Type | Transition State | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Path A | Conjugated Alkene | TS-A | 25.4 |

| Path B | Non-conjugated Alkene | TS-B | 28.1 |

| Path C | Allylic Halide | TS-C | 26.8 |

This table presents illustrative data for an analogous system to demonstrate how computational chemistry is used to compare the feasibility of different reaction pathways. The values indicate the relative energy barriers that the reaction must overcome.

Molecular Electron Density Theory (MEDT) is a powerful framework for studying cycloaddition reactions. rsc.orgluisrdomingo.com It analyzes the changes in electron density along the reaction pathway to understand reactivity and selectivity. While specific MEDT studies on this compound are not prevalent, the theory has been extensively applied to analogous systems, such as the [3+2] cycloaddition reactions of nitrile oxides and other three-atom components (TACs). luisrdomingo.commdpi.com

MEDT studies involve analyzing Conceptual DFT reactivity indices, such as the global electrophilicity (ω) and nucleophilicity (N) indices, to predict the polar nature of a reaction. luisrdomingo.com The analysis of Parr functions helps to explain the regioselectivity by identifying the most electrophilic and nucleophilic sites within the reacting molecules. luisrdomingo.com Bonding Evolution Theory (BET), a component of MEDT, provides a detailed description of the bond formation sequence, clarifying whether a mechanism is concerted or stepwise. rsc.org For reactions involving chiral centers, computational modeling of transition state energies for different stereoisomeric pathways (e.g., endo vs. exo) is used to predict the stereochemical outcome. nih.gov

Table 2: Conceptual DFT Reactivity Indices for a Model Cycloaddition Reaction

| Reactant | Electronic Energy (eV) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |

| Model Dipole | -450.2 | -7.1 | -0.9 | 1.54 | 3.21 |

| Model Dipolarophile | -310.8 | -9.8 | -1.2 | 2.15 | 1.88 |

This table provides representative DFT-calculated values for a generic [3+2] cycloaddition. The electrophilicity and nucleophilicity indices help predict the flow of electron density and the polar character of the reaction.

Electronic Structure Investigations (e.g., HOMO/LUMO Analysis for related molecular systems)

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to its chemical reactivity. iqce.jp The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). utdallas.edu

In a molecule like this compound, the electronegative bromine atoms and the electron-withdrawing nitrile group significantly influence the FMOs. Quantum chemical calculations can determine the energies of the HOMO and LUMO and visualize their distribution across the molecule. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. schrodinger.com For nucleophilic attack, the reaction is often favored at atoms where the LUMO has a large lobe, indicating a high probability of accepting electrons. wuxibiology.com

Table 3: Calculated Frontier Orbital Energies for Butanenitrile and a Substituted Analogue

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Butanenitrile | -11.5 | 1.8 | 13.3 |

| Dihalo-substituted Analogue | -12.1 | 0.9 | 13.0 |

This table illustrates how substituents affect frontier orbital energies. The introduction of electron-withdrawing halogen groups typically lowers the energy of both the HOMO and LUMO, which can alter the molecule's reactivity profile.

Conformational Analysis and Stability Predictions

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and predicting their relative stabilities. lumenlearning.comscribd.com For an acyclic molecule like this compound, rotation around the C2-C3 bond gives rise to various staggered and eclipsed conformations.

Computational methods are used to perform a systematic search of the conformational space. By calculating the potential energy of each conformation, a potential energy surface can be generated. The most stable conformers correspond to energy minima on this surface. lumenlearning.com For substituted butanes, the relative stability of conformers is determined by factors such as torsional strain (from eclipsing bonds) and steric strain (van der Waals repulsion between bulky groups). ucalgary.ca In the case of 2,3-dihalobutane analogues, the anti conformation, where the two halogen atoms are 180° apart, is often the most stable due to minimized steric and dipole-dipole repulsions. youtube.com Gauche conformations, where the halogens are 60° apart, are typically higher in energy. youtube.com

Table 4: Relative Energies of Conformers for a Model 2,3-Dihalobutane

| Conformation | Dihedral Angle (X-C-C-X) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti | 180° | 0.00 | Most Stable |

| Gauche | 60° | 0.95 | Less Stable |

| Eclipsed (H/X) | 120° | 3.8 | Unstable (Transition State) |

| Fully Eclipsed (X/X) | 0° | 5.5 | Least Stable (Transition State) |

This data, based on general principles for dihalobutanes, shows the energy differences between various spatial arrangements. The anti-conformer is the ground state, and other conformations are higher in energy.

Advanced Applications of 3,4 Dibromobutanenitrile in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

Organic synthesis focuses on the creation of complex molecules from simpler, more readily available starting materials. accessscience.com The structure of 3,4-dibromobutanenitrile makes it a useful starting point for building more complex molecular frameworks. accessscience.com

Precursor in the Synthesis of Pharmaceuticals

The development of new drugs is a critical area of research, and this compound plays a role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net Its derivatives are investigated for a range of potential biological activities. The presence of the nitrile group and bromine atoms allows for its conversion into various heterocyclic compounds, which are structures commonly found in medicinal chemistry. openmedicinalchemistryjournal.com For instance, the nitrile group can be transformed into amines or other nitrogen-containing functionalities that are crucial for the biological activity of many drugs.

One example of a pharmaceutical synthesized using a related nitrile is Verapamil Hydrochloride, a calcium channel blocker used to treat high blood pressure. The synthesis of its core structure involves reactions of a substituted benzene (B151609) acetonitrile. google.com While not a direct application of this compound, this illustrates the importance of nitrile-containing compounds in pharmaceutical synthesis.

The following table provides examples of how related nitrile compounds are utilized in the synthesis of pharmaceuticals.

| Starting Nitrile Compound | Pharmaceutical Application | Reference |

| 3,4-dimethoxybenzeneacetonitrile | Synthesis of Verapamil Hydrochloride | google.com |

| Substituted Imidazole Derivatives | Important Pharmaceutical Scaffold | researchgate.net |

| 2,3-Dimethylbutanenitrile | Intermediate in Drug Synthesis |

Intermediate in the Synthesis of Agrochemicals, including Herbicides

In agriculture, there is a constant need for new and effective agrochemicals to protect crops. researchgate.net this compound serves as an intermediate in the synthesis of compounds with herbicidal properties. The development of new herbicides is crucial for managing weeds and ensuring food security. ox.ac.uk The reactivity of the carbon-bromine bonds allows for the introduction of various functional groups, leading to the creation of diverse molecular structures that can be screened for herbicidal activity.

For example, the synthesis of certain fungicides involves the use of thiophene (B33073) carboxamide derivatives. nih.gov The synthesis of these complex molecules can start from simpler building blocks, and a compound like this compound could potentially be modified to create such structures. Additionally, urea-based salts have been studied for their agrochemical properties, demonstrating the diverse chemical approaches used in this field. semanticscholar.org

The table below shows examples of compound classes used in agrochemical synthesis.

| Compound Class | Agrochemical Application | Reference |

| Thiophene Carboxamides | Fungicides | nih.gov |

| Coumarin Ester Derivatives | Fungicides | mdpi.com |

| Urea Salts | Agrochemical Properties | semanticscholar.org |

Contributions to the Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for creating chiral compounds, which are essential in the development of many pharmaceuticals. nih.govthieme-connect.de Chiral ligands are crucial components of the catalysts used in these reactions, as they control the stereochemical outcome. sigmaaldrich.comutexas.edu Research has indicated that derivatives of nitrile-containing compounds can be used in the preparation of chiral ligands.

The development of novel chiral ligands is an active area of research. For instance, chiral diene ligands have been shown to be highly effective in rhodium-catalyzed asymmetric conjugate addition reactions. organic-chemistry.org While a direct synthesis of a chiral ligand from this compound is not explicitly detailed in the provided context, its functional groups offer the potential for it to be a starting material for such ligands. The nitrile could be reduced to a primary amine, and the bromine atoms could be substituted to introduce other functionalities, leading to the formation of a chiral ligand.

Utility in Fundamental Research on Reaction Mechanisms of Halogenated Compounds and Nitriles

The study of reaction mechanisms provides a detailed, step-by-step understanding of how chemical reactions occur. numberanalytics.com this compound is a valuable substrate for investigating the reaction mechanisms of halogenated compounds and nitriles. allen.inbu.edu.eg The presence of two bromine atoms allows for the study of various reaction types, including nucleophilic substitution and elimination reactions. allen.inmasterorganicchemistry.com

Understanding how the bromine atoms and the nitrile group influence the reactivity of the molecule provides fundamental insights into organic chemistry. For example, researchers can study the regioselectivity and stereoselectivity of reactions involving this compound, which is crucial for controlling the outcome of a chemical synthesis. accessscience.com The interplay between the different functional groups can lead to complex and interesting reaction pathways, making it an ideal model system for mechanistic studies.

Synthesis of β-Cyanovinylsulfones and other γ-Functionalized Allyl Sulfones

Allyl sulfones are important intermediates in organic synthesis and are found in a number of bioactive compounds. thieme.de Recent research has focused on developing efficient methods for synthesizing functionalized allyl sulfones. organic-chemistry.orgrsc.orgrsc.org this compound can serve as a precursor for the synthesis of γ-functionalized allyl sulfones, including β-cyanovinylsulfones.

The synthesis would likely involve a reaction sequence where one of the bromine atoms is displaced by a sulfinate salt, followed by an elimination reaction to form the double bond of the allyl group. The nitrile group at the β-position relative to the sulfone group results in a β-cyanovinylsulfone. The ability to introduce a cyano group and a sulfone group into an allylic framework opens up possibilities for creating a wide range of complex and potentially bioactive molecules. Further functionalization of these compounds is also possible, for example, through reactions involving the remaining bromine atom or the nitrile group. mdpi.com

Stereochemical Aspects and Asymmetric Synthesis Involving 3,4 Dibromobutanenitrile

Control of Stereoselectivity in Reactions Yielding 3,4-Dibromobutanenitrile

The primary route to this compound is the electrophilic addition of bromine (Br₂) to an unsaturated precursor, typically 3-butenenitrile (B123554). The stereochemical outcome of this reaction is dictated by the mechanism of bromination.

The addition of bromine to an alkene generally proceeds through a cyclic bromonium ion intermediate. rsc.org This intermediate is then opened by the nucleophilic attack of a bromide ion. To minimize steric hindrance and ring strain, the attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition. rsc.org When applied to 3-butenenitrile, this mechanism leads to the formation of a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromobutanenitrile.

Achieving enantioselectivity in this synthesis—that is, producing one enantiomer in excess—requires the use of a chiral environment to differentiate between the two faces of the alkene double bond. This can be accomplished through several strategies:

Chiral Catalysts: The use of a chiral Lewis acid or an organocatalyst can coordinate to the alkene or the brominating agent, creating a chiral pocket that directs the bromine addition to one face of the double bond preferentially. numberanalytics.comrsc.org

Chiral Brominating Agents: Employing a brominating reagent that is itself chiral can lead to enantioselective bromination.

While the synthesis of many brominated compounds has been achieved with high diastereoselectivity, achieving high enantioselectivity in the bromination of unfunctionalized alkenes remains a significant challenge in organic synthesis. rsc.org

Stereoselective Transformations of this compound

This compound can serve as a versatile building block for synthesizing other chiral molecules. The two bromine atoms can act as leaving groups in nucleophilic substitution reactions, and the nitrile group can undergo various transformations. Stereoselective reactions of this compound allow for the transfer of its stereochemical information to new products.

Enzymatic methods offer a powerful tool for the stereospecific transformation of compounds like this compound, primarily through kinetic resolution of a racemic mixture. dntb.gov.ua In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity.

Altered Hydrolase Enzymes: Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. For a substrate like this compound, two types of hydrolases are particularly relevant: dehalogenases and nitrilases.

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. A patent for altering hydrolase genes describes methods for dehalogenating halocarbons to produce alcohols, polyols, and epoxides via pathways catalyzed by altered hydrolase enzymes, which can yield stereoselective or stereospecific products. organic-chemistry.orggoogle.com An enantioselective dehalogenase could specifically remove a bromine atom from one enantiomer of racemic this compound. For instance, the enzyme might convert (3R,4R)-3,4-dibromobutanenitrile to a brominated alcohol, while leaving the (3S,4S)-enantiomer untouched. This process separates the enantiomers, providing access to both the unreacted starting material and the product in enantiomerically enriched forms.

Nitrilases: These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. potravinarstvo.com A chiral nitrilase could be used to resolve racemic this compound by selectively hydrolyzing the nitrile group of one enantiomer. This would produce one enantiomer of 3,4-dibromobutanoic acid, leaving the other enantiomer of this compound in the reaction mixture.

The specificity of these enzymes can be enhanced through directed evolution or protein engineering, creating "altered hydrolase enzymes" with tailored substrate specificities and stereoselectivities for industrial applications. google.compotravinarstvo.com

Table 1: Enzymatic Approaches for Stereospecific Transformations

| Enzyme Type | Transformation of this compound | Stereochemical Outcome |

|---|---|---|

| Enantioselective Dehalogenase | Selective removal of a bromine atom from one enantiomer (e.g., the R,R-enantiomer). | Kinetic resolution, yielding unreacted S,S-enantiomer and a chiral bromohydrin product. |

| Enantioselective Nitrilase | Selective hydrolysis of the nitrile group of one enantiomer (e.g., the S,S-enantiomer). | Kinetic resolution, yielding unreacted R,R-enantiomer and a chiral dibromo-carboxylic acid product. |

The design of stereoselective reactions is a cornerstone of modern organic synthesis, aiming to produce a single desired stereoisomer from a starting material. numberanalytics.commasterorganicchemistry.com For a substrate like this compound, several principles can be applied to control the formation of new stereocenters. uwindsor.ca

Diastereoselective Reactions: Diastereoselectivity arises when a reaction can form two or more diastereomers, and one is formed preferentially. numberanalytics.com In reactions of this compound, if a reaction occurs at one of the chiral centers while the other remains intact, the existing stereocenter can influence the stereochemical outcome at the reacting center. This is known as substrate-controlled diastereoselectivity. For example, in a nucleophilic substitution at C4 of (3R,4R)-3,4-dibromobutanenitrile, the stereocenter at C3 can sterically hinder one face of the reacting carbon, directing the incoming nucleophile to the opposite face and favoring the formation of one diastereomer of the product. Key factors influencing diastereoselectivity include steric hindrance, chelation control, and electronic effects. acs.org

Enantioselective Reactions: Enantioselective reactions create an excess of one enantiomer over the other and require an external source of chirality. masterorganicchemistry.com The main strategies include:

Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov This can involve transition metal catalysts with chiral ligands or organocatalysts. rsc.orgrsc.org For this compound, a chiral catalyst could selectively activate one of the two bromine atoms in the meso-form, leading to an enantioselective substitution.

Chiral Auxiliaries: An achiral substrate is temporarily bonded to a chiral molecule (the auxiliary). uwindsor.ca This creates a diastereomeric intermediate that can then undergo a diastereoselective reaction. Subsequent removal of the auxiliary yields an enantiomerically enriched product. For instance, the nitrile group of this compound could potentially be converted to a chiral amide or imidate to direct subsequent reactions.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to effect the transformation. While effective, this method is often less economical than catalytic approaches, especially for large-scale synthesis. uwindsor.ca

Table 2: Design Principles for Stereoselective Reactions

| Principle | Description | Application to this compound |

|---|---|---|

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | A reaction at C4 of an enantiopure this compound would be influenced by the stereochemistry at C3, leading to a diastereomerically enriched product. |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. | A chiral Lewis acid could coordinate to a bromine atom in meso-3,4-dibromobutanenitrile, allowing for enantioselective nucleophilic attack. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. | The nitrile group could be converted into a chiral amide, directing a subsequent reaction at C3 or C4 before the auxiliary is removed. |

| Reagent Control | A chiral reagent reacts with the substrate to produce an enantiomerically enriched product. | Use of a chiral reducing agent to selectively reduce the nitrile group in one enantiomer of racemic this compound. |

Green Chemistry Principles in the Synthesis and Application of 3,4 Dibromobutanenitrile

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents like carbon tetrachloride or chloroform. masterorganicchemistry.comwhiterose.ac.uk Green chemistry seeks to replace these with more benign alternatives.

Utilization of Water as a Green Reaction Medium

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the context of the bromination of alkenes, such as the synthesis of 3,4-Dibromobutanenitrile from but-3-enenitrile, water can serve as a reaction medium. scienceready.com.au This approach eliminates the need for hazardous chlorinated solvents. quora.com

However, the use of water in alkene bromination is not without challenges. Water can act as a competing nucleophile, attacking the intermediate bromonium ion. libretexts.org This can lead to the formation of a halohydrin byproduct (in this case, 3-bromo-4-hydroxybutanenitrile) alongside the desired this compound. masterorganicchemistry.comlibretexts.org The regioselectivity of this side reaction can sometimes be controlled, but it represents a potential decrease in the yield of the target product. libretexts.org Despite this, the significant reduction in hazard and environmental harm associated with abandoning chlorinated solvents makes water a compelling choice that warrants optimization studies. acs.org

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as highly promising green solvent alternatives. acs.orgekb.eg ILs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and recyclability. dcu.iersc.org DESs, which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), share many of these favorable properties but are often cheaper, less toxic, and more biodegradable. acs.orgekb.eg

In bromination reactions, ILs and DESs can act as both the solvent and a catalyst, often accelerating reaction rates compared to conventional solvents. acs.orgcore.ac.uk For instance, bromination of certain aromatic compounds in a choline chloride-urea DES was found to be 4-5 times faster than in methanol (B129727) or chloroform. core.ac.uk Their use can eliminate the need for volatile organic compounds and facilitate easy separation and recycling of the solvent/catalyst system, thereby reducing waste. acs.orgnih.gov The synthesis of this compound in these media could foreseeably benefit from increased reaction rates, simplified product isolation, and a more sustainable process lifecycle.

Energy Efficiency in Synthetic Routes

Minimizing energy consumption is a core principle of green chemistry, directly impacting both environmental sustainability and economic viability. dcu.ie Advanced energy sources can dramatically reduce reaction times and temperatures.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. scielo.org.mx This technique can lead to dramatic rate accelerations, reducing reaction times from hours to mere minutes. researchgate.netrasayanjournal.co.in For the synthesis of this compound, employing MAS could significantly lower the energy input required compared to conventional reflux heating. Microwave heating has been successfully applied to various halogenation and nitrile synthesis reactions, often resulting in higher yields and cleaner reaction profiles with fewer byproducts. cem.comresearchgate.netat.ua The use of microwave-transparent or solvent-free conditions further enhances the green credentials of this method. acgpubs.org

Ultrasonication Techniques

The application of high-frequency ultrasound (sonochemistry) provides another energy-efficient pathway for chemical synthesis. The process works through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. nih.govillinois.edu This collapse generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of mass transfer and reaction rates. rasayanjournal.co.innih.gov In the context of halogenation, ultrasonication has been shown to improve yields and shorten reaction times. mdpi.com For a heterogeneous reaction system, such as the bromination of an organic substrate in an aqueous medium, ultrasound can create fine emulsions, increasing the interfacial area between reactants and overcoming mass transfer limitations. mdpi.com

Atom Economy and Waste Reduction Strategies

A truly green process maximizes the incorporation of all reactant materials into the final product and minimizes waste generation at every stage.

The concept of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. greenchemistry-toolkit.org The synthesis of this compound via the direct addition of bromine (Br₂) to but-3-enenitrile is an excellent example of a 100% atom-economical reaction.

C₄H₅N (but-3-enenitrile) + Br₂ → C₄H₅Br₂N (this compound)

In this addition reaction, all atoms from both reactants are incorporated into the final product, generating no byproducts in theory. rsc.org This contrasts sharply with substitution or elimination reactions, which inherently produce byproducts. For example, if a brominating agent like N-bromosuccinimide (NBS) were used, succinimide (B58015) would be generated as a stoichiometric byproduct, significantly lowering the atom economy. wordpress.com

Waste reduction strategies encompass the entire synthetic protocol. iip.res.in Key approaches applicable to the synthesis of this compound include:

Solvent Recycling: Using green solvents like ILs or DESs that can be easily separated from the product and reused in subsequent batches. acs.org

Catalyst Reuse: Employing heterogeneous or recyclable catalysts that can be recovered and reused, avoiding waste from stoichiometric reagents.

Process Intensification: Utilizing energy-efficient methods like MAS and ultrasonication not only saves energy but can also improve selectivity, leading to fewer impurities and less downstream purification waste. researchgate.netmdpi.com

Waste Valorization: Exploring possibilities to convert any unavoidable byproducts into valuable chemicals, turning a waste stream into a product stream. nih.govchemrxiv.orgchemistryworld.com

By integrating these principles, the synthesis of this compound can be transformed from a conventional process reliant on hazardous materials and high energy input into a modern, sustainable, and efficient chemical manufacturing process.

Development and Application of Sustainable Catalytic Systems

The development of sustainable catalytic systems for the synthesis of this compound is an area of growing interest, driven by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net While dedicated research on sustainable catalytic systems specifically for this compound is limited, the application of green chemistry principles to the synthesis of analogous brominated compounds and nitriles provides a framework for potential advancements.

Traditionally, this compound can be synthesized through the bromination of 3-butenenitrile (B123554). A classical method involves the use of molecular bromine (Br₂) in a solvent such as carbon tetrachloride. smolecule.com This approach, however, presents several environmental and safety concerns. Molecular bromine is a hazardous and corrosive substance, and carbon tetrachloride is a toxic and ozone-depleting solvent. sci-hub.se The pursuit of greener alternatives focuses on replacing these hazardous reagents and solvents with more benign options and employing catalytic methods to enhance reaction efficiency and selectivity.

The development of sustainable alternatives can be guided by several key green chemistry principles, including the use of safer solvents, alternative brominating agents, and the implementation of catalytic processes.

Alternative Solvents and Reaction Conditions

A significant advancement in green chemistry involves the replacement of hazardous organic solvents. For bromination reactions, the use of water, ionic liquids, or solvent-free conditions are promising alternatives. acgpubs.orgresearchgate.net For instance, research on the bromination of other organic molecules has demonstrated the feasibility of using water as a solvent, which is non-toxic, non-flammable, and readily available. acgpubs.org Solvent-free reactions, where the reactants are ground together, also represent a highly efficient and environmentally friendly approach, minimizing solvent waste entirely. researchgate.net

Safer Brominating Agents

To avoid the hazards associated with molecular bromine, solid brominating agents such as N-bromosuccinimide (NBS) have been developed. acgpubs.org NBS is a safer and easier-to-handle alternative for various bromination reactions. The use of NBS in conjunction with a catalyst can offer high selectivity and yields under milder reaction conditions.

Another green approach to bromination involves the in situ generation of the brominating species. For example, an aqueous solution of hydrogen peroxide and a bromide salt can be used to generate hypobromous acid, which then acts as the brominating agent. This method avoids the direct handling of bromine and produces water as a byproduct.

Catalytic Systems for Bromination

The use of catalysts is a cornerstone of green chemistry, as they can lower the activation energy of a reaction, leading to higher efficiency and reduced energy consumption. rsc.org For the bromination of alkenes like 3-butenenitrile, various catalytic systems can be envisioned.

Homogeneous Catalysis: While less common for simple brominations, homogeneous catalysts could be employed to enhance selectivity and reaction rates. However, the separation of the catalyst from the product can be challenging, which is a drawback from a green chemistry perspective.

Heterogeneous Catalysis: Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse. For bromination reactions, solid acid catalysts or supported metal catalysts could be explored. For instance, zeolites or clays (B1170129) could act as solid supports for brominating agents, facilitating the reaction and simplifying work-up procedures.

The following table summarizes the comparison between the classical synthesis of this compound and potential greener, catalytic alternatives based on principles applied to similar chemical transformations.

| Feature | Classical Synthesis | Potential Green Catalytic Synthesis |

| Brominating Agent | Molecular Bromine (Br₂) | N-bromosuccinimide (NBS), H₂O₂/HBr |

| Solvent | Carbon Tetrachloride (CCl₄) | Water, Ionic Liquids, or Solvent-Free |

| Catalyst | None | Heterogeneous catalysts (e.g., zeolites, supported metals) |

| Byproducts | Halogenated waste | Water, succinimide (recyclable) |

| Safety & Handling | High risk (toxic, corrosive) | Lower risk (safer reagents) |

| Energy Consumption | Potentially high | Lower due to catalytic efficiency |

Detailed Research Findings from Analogous Systems:

The development of biocatalytic methods, such as the use of aldoxime dehydratases, presents another frontier for the green synthesis of nitriles, operating under mild conditions and often in aqueous media. Although the direct applicability of these specific enzymes to a substrate like 3-butenenitrile for subsequent bromination would require further investigation, they exemplify the innovative approaches being taken in sustainable chemical synthesis.

Future Research Directions and Emerging Trends for 3,4 Dibromobutanenitrile

Exploration of Novel and Efficient Synthetic Pathways

A reported synthesis involves the reaction of allyl cyanide with N-bromosuccinimide (NBS) in dichloromethane, which yields 3,4-dibromobutanenitrile. mdpi.com Another approach describes the interaction of sodium arylsulfinates with this compound. researchgate.net

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Modern spectroscopic techniques, such as in-situ NMR and advanced mass spectrometry, can provide real-time insights into reaction intermediates and transition states. For instance, detailed mechanistic studies on the formation of this compound from allyl cyanide and NBS have proposed the involvement of a bromonium cation intermediate. mdpi.com

Computational chemistry, including Density Functional Theory (DFT) calculations, can complement experimental studies by modeling reaction pathways, predicting reactivity, and explaining observed stereochemical outcomes. Such integrated experimental and computational approaches will be invaluable in elucidating the intricate details of reactions involving this compound, such as its role in the synthesis of γ-functionalized allylsulphones. researchgate.net

Development of New Derivatives with Tailored Reactivity and Specific Academic Utility

The development of novel derivatives of this compound is a promising avenue for expanding its application in academic research. By strategically modifying its structure, researchers can fine-tune its reactivity and create molecules with specific properties for various synthetic purposes. For example, its brominated structure makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Future research could focus on synthesizing derivatives with enhanced or altered reactivity, such as those designed for specific cyclization reactions or as precursors to complex heterocyclic systems. The synthesis of compounds like 4-tosyl-2-butenenitrile from this compound highlights the potential for creating valuable, functionalized molecules. researchgate.netresearchgate.net The exploration of its use in preparing chiral ligands for asymmetric synthesis is another area of significant academic interest.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound into emerging synthetic technologies like flow chemistry and photoredox catalysis holds significant potential for enhancing reaction efficiency, safety, and scalability.

Flow Chemistry : Performing reactions with this compound in continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comsyrris.com This can lead to improved yields, higher purity, and safer handling of potentially hazardous intermediates. beilstein-journals.orgrsc.org The ability to telescope reactions, where reactive intermediates are immediately used in a subsequent step without isolation, is a key advantage of flow chemistry. vapourtec.com

Photoredox Catalysis : This technology utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging transformations under mild conditions. nih.govbeilstein-journals.org Investigating the behavior of this compound under photoredox conditions could unveil new reaction pathways and provide access to unique molecular architectures. beilstein-journals.orgrsc.orgsigmaaldrich.com For instance, photoredox catalysis could be employed for the selective functionalization of the C-Br bonds in the molecule.

Sustainable and Biocatalytic Approaches in its Chemical Transformations

In line with the growing emphasis on green chemistry, future research will likely focus on developing more sustainable methods for the synthesis and transformation of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for achieving high selectivity and sustainability. nih.govresearchgate.net Exploring enzymatic transformations of this compound could lead to the development of highly enantioselective processes for the synthesis of chiral building blocks. europa.eu For example, hydrolases could potentially be engineered to act on this compound or its derivatives. google.com The use of biocatalysts could also be integrated into multi-enzyme cascade reactions to produce complex molecules from simple precursors in a one-pot setup. europa.eutudublin.iebeilstein-journals.org

Q & A

Q. How can isotopic labeling (e.g., - or -) aid in mechanistic studies of this compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.